NAC exerts its effects through multiple mechanisms. It has been shown to regulate gene expression and protein activity, leading to decreased cell proliferation and a shift towards a differentiating, less invasive, and less inflammatory phenotype in endometrial cells1. This suggests its potential use in the clinical treatment of endometriosis. Additionally, NAC can scavenge reactive oxygen intermediates (ROI), which suppresses the activation of nuclear factor kappa B (NF kappa B) and inhibits human immunodeficiency virus (HIV) replication4. Moreover, NAC has been found to inhibit hepatitis B virus (HBV) replication by disturbing virus assembly, a mechanism independent of ROI levels4.
NAC has been shown to have a beneficial effect on endometriosis, a condition characterized by the presence of endometrial tissue outside the uterus. It decreases cell proliferation and promotes a less invasive phenotype without affecting fertility, making it a promising candidate for endometriosis treatment1.
NAC is a principal metabolite of alkyl isothiocyanates and can be found in rat urine. It is important for the analytical detection of these metabolites, which have an unstable dithiocarbamic acid ester structure. The development of analytical procedures for the detection of NAC and its metabolites is crucial for understanding its pharmacokinetics and the metabolism of related compounds2.
The ability to simultaneously detect NAC and physiological low molecular weight thiols in plasma is essential for evaluating the impact of NAC therapy on plasma thiol concentrations. This is particularly relevant in the treatment of chronic obstructive broncho-pneumopathy (COPB) disease patients and in assessing the potential reduction of homocysteine levels in hyperhomocysteinemia5.
NAC's clinical applications extend beyond its role as an antidote for acetaminophen overdose. It has been used to prevent chronic obstructive pulmonary disease exacerbations, contrast-induced kidney damage, and to treat pulmonary fibrosis and infertility in polycystic ovary syndrome patients. Preliminary studies also suggest its potential as a cancer chemopreventive agent, an adjunct in Helicobacter pylori eradication, and in preventing gentamicin-induced hearing loss in renal dialysis patients6.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: